Cas no 10225-46-4 (STREPTOMYCIN, FROM IMIDOYLDIHYDRO-,SESQUISULFATE)

STREPTOMYCIN, FROM IMIDOYLDIHYDRO-,SESQUISULFATE structure
10225-46-4 structure
Product Name:STREPTOMYCIN, FROM IMIDOYLDIHYDRO-,SESQUISULFATE
CAS-nummer:10225-46-4
MF:C22H42N8O12
MW:610.615285396576
CID:155683
PubChem ID:462374
Update Time:2025-04-19

STREPTOMYCIN, FROM IMIDOYLDIHYDRO-,SESQUISULFATE Chemische en fysische eigenschappen

Naam en identificatie

    • STREPTOMYCIN, FROM IMIDOYLDIHYDRO-,SESQUISULFATE
    • N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide
    • STREPOMYCIN, FORMIMIDOYLDIHYDRO, SESQUISULFATE SALT
    • 2,2'-(4-{[5-deoxy-2-O-(2-deoxy-2-{[(E)-iminomethyl](methyl)amino}hexopyranosyl)-3-C-(hydroxymethyl)pentofuranosyl]oxy}-2,5,6-trihydroxycyclohexane-1,3-diyl)diguanidine
    • Guanidine, N,N'''-(4-((5-deoxy-2-O-(2-deoxy-2-((iminomethyl)methylamino)hexopyranosyl)-3-C-(hydroxymethyl)pentofuranosyl)oxy)-2,5,6-trihydroxy-1,3-cyclohexanediyl)bis-, sulfate (1:2) (salt)
    • NSC 18702
    • N-[2-[2-[2,4-bis(diaminomethylideneamino)-3,5,6-trihydroxycyclohexyl]oxy-4-hydroxy-4-(hydroxymethyl)-5-methyloxolan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]-N-methylmethanimidamide;sulfuric acid
    • N-[2-[2-(2,4-diguanidino-3,5,6-trihydroxy-cyclohexoxy)-4-hydroxy-4-(hydroxymethyl)-5-methyl-tetrahydrofuran-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)tetrahydropyran-3-yl]-N-methyl-formamidine
    • Guanidine, N,N'''-[4-[[5-deoxy-2-O-[2-deoxy-2-[(iminomethyl)methylamino]hexopyranosyl]-3-C-(hydroxymethyl)pentofuranosyl]oxy]-2,5,6-trihydroxy-1,3-cyclohexanediyl]bis-, sulfate (1:2) (salt)
    • 10225-46-4
    • Inchi: 1S/C22H42N8O12/c1-6-22(38,4-32)17(42-18-10(30(2)5-23)14(36)11(33)7(3-31)40-18)19(39-6)41-16-9(29-21(26)27)12(34)8(28-20(24)25)13(35)15(16)37/h5-19,23,31-38H,3-4H2,1-2H3,(H4,24,25,28)(H4,26,27,29)
    • InChI-sleutel: NILIZBVATKKSNN-UHFFFAOYSA-N
    • LACHT: O(C1C(C(C(C(C1/N=C(\N)/N)O)/N=C(\N)/N)O)O)C1C(C(CO)(C(C)O1)O)OC1C(C(C(C(CO)O1)O)O)N(C=N)C

Berekende eigenschappen

  • Exacte massa: 610.29246
  • Monoisotopische massa: 610.29221880g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 13
  • Aantal waterstofbondacceptatoren: 15
  • Zware atoomtelling: 42
  • Aantal draaibare bindingen: 10
  • Complexiteit: 989
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 15
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -8.1
  • Topologisch pooloppervlak: 355Ų

Experimentele eigenschappen

  • PSA: 363.44
  • LogboekP: -4.71930
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Aoguang Biotechnology Co., Ltd
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD
钜澜化工科技(青岛)有限公司
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
钜澜化工科技(青岛)有限公司